Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, a methyl group, and a methylsulfanyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the functional groups. For instance, the thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or further to hydrocarbons.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or hydrocarbons .
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
Comparison with Similar Compounds
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: Another thiophene derivative with different functional groups, used in similar applications.
2-Phenylthiazole compounds: These compounds have a phenyl group instead of an acetyl group and are studied for their potential as cholinesterase inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-methylsulfanylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-5-14-10(13)8-6(2)9(7(3)12)16-11(8)15-4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYUPFLPSCBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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